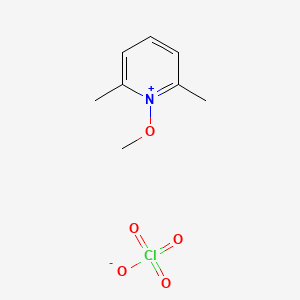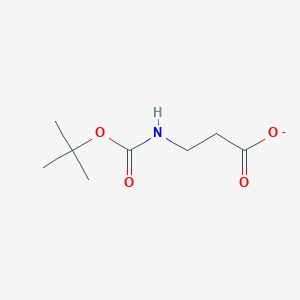![molecular formula C28H12N4O4S B14756519 4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is a complex organic compound that features a unique structure incorporating a dibenzo[b,d]thiene core with two phthalonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile typically involves the following steps:
Formation of the Dibenzo[b,d]thiene Core: The dibenzo[b,d]thiene core is synthesized through a series of reactions starting from simple aromatic precursors. This involves the formation of the thiene ring and subsequent oxidation to introduce the dioxido groups.
Attachment of Phthalonitrile Groups: The phthalonitrile groups are introduced through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.
Scientific Research Applications
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications: It is used in the production of high-performance materials for various industrial applications.
Mechanism of Action
The mechanism by which 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique electronic structure allows it to participate in various electron transfer processes, making it valuable in applications requiring precise control of electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(methylene)]dibenzenesulfonyl chloride
- 2,2’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)]
Uniqueness
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is unique due to its specific arrangement of phthalonitrile groups and the dibenzo[b,d]thiene core. This structure imparts distinct electronic properties that are not observed in similar compounds, making it particularly valuable for specialized applications in organic electronics and materials science.
Properties
Molecular Formula |
C28H12N4O4S |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
4-[8-(3,4-dicyanophenoxy)-5,5-dioxodibenzothiophen-2-yl]oxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H12N4O4S/c29-13-17-1-3-21(9-19(17)15-31)35-23-5-7-27-25(11-23)26-12-24(6-8-28(26)37(27,33)34)36-22-4-2-18(14-30)20(10-22)16-32/h1-12H |
InChI Key |
NSCAGQDRMAVRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC3=C(C=C2)S(=O)(=O)C4=C3C=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)






![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)


